1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFKAVRWPWYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325466 | |
| Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882080-92-4 | |
| Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method starts with the reaction of N-hydroxysuccinimide with 2,4-dimethoxybenzaldehyde under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in the treatment of neurological disorders. Pyrrolidine derivatives, including pyrrolidine-2,5-diones, are known for their anticonvulsant properties. Research indicates that these compounds can interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs), which are critical in the management of seizures.
Case Study: Anticonvulsant Activity
In a study by Rybka et al., a library of pyrrolidine-2,5-diones was synthesized and evaluated for their anticonvulsant activity. The results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, with effective doses lower than those of established medications like phenytoin .
Drug Discovery
The versatility of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione as a scaffold in drug design is notable. Its ability to form various derivatives allows for the exploration of different biological targets.
Research Findings
- Bioactivity : The compound has been highlighted as a valuable scaffold for developing bioactive molecules with selectivity towards specific biological pathways .
- Synthesis : A straightforward synthetic route has been established for creating pharmacologically important derivatives from this compound, showcasing its utility in generating new therapeutic agents .
Materials Science
Beyond its medicinal applications, this compound may also have implications in materials science. Its chemical properties could allow it to be utilized in creating novel materials or as a catalyst in industrial processes.
Potential Industrial Applications
- Catalysis : The compound could serve as a catalyst in various chemical reactions due to its ability to undergo oxidation and reduction reactions.
- Material Development : It might find applications in the synthesis of new polymers or composite materials owing to its structural characteristics.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit biofilm formation by Staphylococcus aureus, which is a significant factor in its antimicrobial activity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Key Findings and Contrasts
Substituent Effects on Reactivity: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing stability and directing electrophilic substitution reactions. In contrast, 2,4-dichlorophenyl derivatives (e.g., C₁₀H₇Cl₂NO₂) exhibit electron-withdrawing effects, increasing electrophilicity but reducing solubility . Mercapto (-SH) substitution at C3 (as in the target compound) enables sulfur-transfer reactions, making it valuable for synthesizing thiosulfonates or sulfenylated arenes . The phenylthio (-SPh) group in 1-(phenylthio)pyrrolidine-2,5-dione facilitates nickel-catalyzed coupling reactions but requires harsher conditions .
Mannich base derivatives (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) showed moderate antimicrobial activity against E. coli and Bacillus subtilis, highlighting the role of aminoalkyl substituents in biological interactions .
Synthetic Accessibility :
Data-Driven Insights
- Molar Mass and Lipophilicity: Chlorinated derivatives (e.g., C₁₀H₇Cl₂NO₂) have higher molar masses (244.07 g/mol) and logP values compared to methoxy-substituted analogs, impacting membrane permeability in biological systems .
- Melting Points : Crystalline solids like 1-(4-methoxyphenyl)-3-mercaptopyrrolidine-2,5-dione (m.p. 133°C) exhibit higher melting points than viscous or oily derivatives (e.g., the target compound), reflecting differences in molecular symmetry and intermolecular forces .
Biological Activity
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the following molecular formula: with a molecular weight of approximately 235.239 g/mol . The synthesis typically involves multi-step organic reactions that can include cyclization and substitution processes to introduce the pyrrolidine and phenyl moieties.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Serotonin Receptors : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit potent activity as ligands for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT) . Compounds similar to this compound have shown significant binding affinities, suggesting potential applications in treating mood disorders.
- Cyclooxygenase Inhibition : The compound has also been studied as a dual inhibitor of cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), which are critical enzymes in inflammatory pathways. Certain derivatives demonstrated IC50 values in the submicromolar range, indicating strong anti-inflammatory potential .
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Serotonin Transporter Affinity : A study synthesized various pyrrolidine derivatives and found that compounds similar to this compound exhibited high affinities for 5-HT1A and SERT. In vivo tests confirmed their functional activity at these receptors .
- Anti-inflammatory Activity : Derivatives with structural modifications were shown to selectively inhibit COX-2 over COX-1. For instance, one derivative demonstrated an IC50 value of 0.051 μM against COX-2 and exhibited significant anti-inflammatory effects in animal models .
- Antidiabetic Potential : Another investigation highlighted the antidiabetic properties of pyrrolidine derivatives by evaluating their inhibitory effects on DPP-IV enzyme activity. Some compounds showed promising results comparable to established medications like vildagliptin .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting substituted anilines (e.g., 2,4-dimethoxyaniline) with dihydrofuran-2,5-dione (maleic anhydride derivatives) under reflux in acetic acid. Key steps include cyclization and purification via chromatography. Reaction temperature (80–100°C), solvent polarity, and catalyst selection (e.g., acid catalysts) significantly impact yield . For analogs, multi-step reactions with protective groups (e.g., Boc) may be required, followed by deprotection .
Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
- Methodology :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, torsion angles) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at 2,4-positions, pyrrolidine ring protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₃NO₅, MW: 251.24 g/mol) and fragmentation patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Stability studies using HPLC or TLC under controlled environments show degradation at extreme pH (<3 or >10) or elevated temperatures (>100°C). Neutral pH (6–8) and inert atmospheres (N₂/Ar) minimize decomposition. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s pharmacological mechanisms, such as receptor binding or enzyme inhibition?
- Methodology :
- In vitro assays : Use radioligand binding studies (e.g., for serotonin/dopamine receptors) or enzyme inhibition assays (e.g., kinase/phosphatase targets) with IC₅₀ determination .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to targets like GPCRs or ion channels. Validate with mutagenesis studies .
- Cellular assays : Apoptosis/proliferation assays (MTT, flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7) identify cytotoxic effects .
Q. How can computational methods streamline reaction optimization and predict structure-activity relationships (SAR)?
- Methodology :
- Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., transition states, activation energies) to optimize conditions (solvent, catalyst) .
- Machine learning (ML) : Train ML models on existing reaction datasets to predict yields or substituent effects. Tools like RDKit or DeepChem automate SAR analysis .
- Molecular dynamics (MD) : Simulate interactions with biological targets to guide functional group modifications (e.g., methoxy → ethoxy substitutions) .
Q. How should researchers address contradictions in reported biological activities or synthetic yields across studies?
- Methodology :
- Meta-analysis : Compare experimental protocols (e.g., reagent purity, incubation times) to identify variables affecting outcomes. For example, differing yields may stem from solvent choice (DMF vs. THF) or anhydrous conditions .
- Reproducibility testing : Replicate studies with standardized controls (e.g., cell line passages, batch-to-batch compound purity).
- Data normalization : Adjust for assay variability (e.g., IC₅₀ normalization against reference compounds) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
